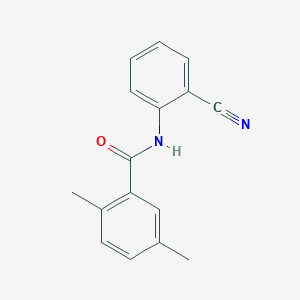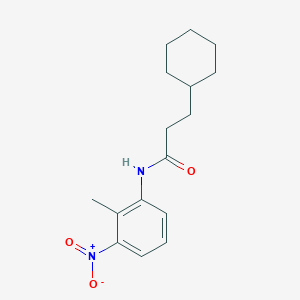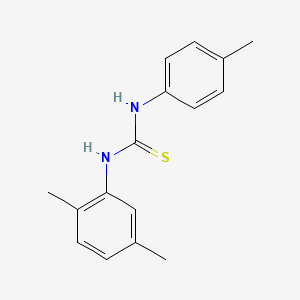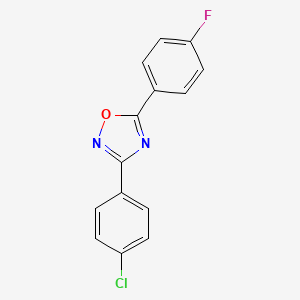![molecular formula C16H14BrNO3 B5697820 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BKM120 and is a selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. PI3K is a crucial signaling pathway that regulates cell growth, survival, and metabolism, making it an attractive target for cancer therapy.
作用機序
BKM120 selectively inhibits the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway by binding to the ATP-binding site of the catalytic subunit of this compound. This inhibition leads to a decrease in downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting these pathways, BKM120 induces cell death in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
BKM120 has been shown to have both biochemical and physiological effects. Biochemically, BKM120 inhibits the this compound pathway, leading to a decrease in downstream signaling pathways, including the Akt/mTOR pathway. Physiologically, BKM120 induces cell death in cancer cells and inhibits tumor growth. Additionally, BKM120 has been found to have anti-inflammatory effects and to improve glucose metabolism in animal models.
実験室実験の利点と制限
BKM120 has several advantages for lab experiments. It is a selective inhibitor of the 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile pathway, making it a useful tool for studying the role of this pathway in cancer and other diseases. Additionally, BKM120 has been extensively studied in preclinical models, providing a wealth of data for researchers. However, there are also limitations to using BKM120 in lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Furthermore, BKM120 has been found to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on BKM120. One area of interest is the development of more potent and selective 2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile inhibitors that can overcome the limitations of BKM120. Additionally, there is a need for further studies on the efficacy of BKM120 in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BKM120 in humans.
合成法
The synthesis of BKM120 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxyphenol with formaldehyde to form 5-bromo-2-methoxybenzyl alcohol. The alcohol is then reacted with potassium carbonate and benzyl bromide to form 5-bromo-2-methoxybenzyl bromide. The final step involves the reaction of 5-bromo-2-methoxybenzyl bromide with 2-cyanobenzonitrile in the presence of a base to form BKM120.
科学的研究の応用
BKM120 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, ovarian cancer, and glioblastoma. In preclinical studies, BKM120 has shown promising results in inhibiting tumor growth and inducing cell death in cancer cells. Furthermore, BKM120 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-[[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-20-15-6-13(9-19)14(17)7-16(15)21-10-12-5-3-2-4-11(12)8-18/h2-7,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOBWZAZYGLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)



![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)